tert-Butyl 5-bromo-3-cyano-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 5-bromo-3-cyano-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry . This compound, in particular, features a tert-butyl ester group, a bromine atom, and a cyano group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromo-3-cyano-1H-indazole-1-carboxylate typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-bromo-3-cyano-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The indazole ring can undergo oxidation to form different functionalized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., THF, ether).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., acetic acid, water).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while reduction reactions can produce amine-functionalized compounds .
Scientific Research Applications
tert-Butyl 5-bromo-3-cyano-1H-indazole-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in the development of probes and assays to study biological pathways and molecular interactions.
Material Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-3-cyano-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and bromine groups can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-cyano-1H-indazole-1-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
tert-Butyl 5-bromo-1H-indole-1-carboxylate: Contains an indole ring instead of an indazole ring, leading to different chemical properties and applications.
Uniqueness
tert-Butyl 5-bromo-3-cyano-1H-indazole-1-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of the bromine atom allows for further functionalization, while the cyano group enhances its electronic properties .
Properties
Molecular Formula |
C13H12BrN3O2 |
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Molecular Weight |
322.16 g/mol |
IUPAC Name |
tert-butyl 5-bromo-3-cyanoindazole-1-carboxylate |
InChI |
InChI=1S/C13H12BrN3O2/c1-13(2,3)19-12(18)17-11-5-4-8(14)6-9(11)10(7-15)16-17/h4-6H,1-3H3 |
InChI Key |
DKPGOBCEKYBFLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)C#N |
Origin of Product |
United States |
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